(2,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-4-cyano-2',6'-dimethyl-, 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester, monohydrochloride
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Overview
Description
(2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the bipyridine core, introduction of carboxylic acid groups, and the addition of the piperazine moiety. Common synthetic routes may include:
Formation of the Bipyridine Core: This step involves coupling reactions such as the Suzuki or Stille coupling to form the bipyridine structure.
Functional Group Introduction: Carboxylic acid groups can be introduced through oxidation reactions, while the cyano and methyl groups can be added via nitrile and alkylation reactions, respectively.
Addition of Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine ring is attached to the bipyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Anhydrides, esters
Reduction: Primary amines
Substitution: Various derivatives with different functional groups
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bipyridine core and piperazine moiety can play a crucial role in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2,2’-Bipyridine): A simpler bipyridine compound used as a ligand in coordination chemistry.
(4,4’-Bipyridine): Another bipyridine derivative with different functional groups.
(1,4-Dihydro-4-oxo-2,6-dimethylpyridine): A related compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of (2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester, monohydrochloride lies in its complex structure, which combines multiple functional groups and a piperazine moiety
Properties
CAS No. |
116308-52-2 |
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Molecular Formula |
C41H42ClN5O4 |
Molecular Weight |
704.3 g/mol |
IUPAC Name |
5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 4-(4-cyanopyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C41H41N5O4.ClH/c1-28-36(40(47)49-3)38(35-26-31(27-42)18-20-43-35)37(29(2)44-28)41(48)50-25-19-30-14-16-34(17-15-30)45-21-23-46(24-22-45)39(32-10-6-4-7-11-32)33-12-8-5-9-13-33;/h4-18,20,26,38-39,44H,19,21-25H2,1-3H3;1H |
InChI Key |
QUGUJYXZTVOISG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=NC=CC(=C6)C#N)C(=O)OC.Cl |
Origin of Product |
United States |
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